(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
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Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is a compound used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . It appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” involves the use of commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is C11H19NO6 . The InChI code is 1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” include a molecular weight of 261.27 g/mol . It appears as a white to yellow powder or crystals . The compound is stored in a dry room at room temperature .Scientific Research Applications
Biochemistry: Regulation of Protein Turnover
BOC-L-2-AMINOADIPIC ACID, as a metabolite of L-lysine, has been studied for its regulatory effects on protein turnover in muscle cells . It has been shown to suppress myofibrillar protein degradation, which could be beneficial in preventing muscle wasting conditions such as sarcopenia .
Pharmaceuticals: Intermediate in Drug Synthesis
In the pharmaceutical industry, BOC-L-2-AMINOADIPIC ACID serves as an important raw material and intermediate for the synthesis of various drugs . Its role is crucial in the development of new therapeutic agents.
Agriculture: Enhancement of Protein Synthesis in Livestock
Research suggests that derivatives of L-lysine, including BOC-L-2-AMINOADIPIC ACID, can influence protein synthesis in livestock, potentially leading to improved growth rates and meat quality .
Food Industry: Food Additive Research
While direct references to the use of BOC-L-2-AMINOADIPIC ACID in the food industry are limited, its parent compounds and derivatives are being explored for their potential to improve food quality and shelf-life .
Environmental Science: Impact Assessment
BOC-L-2-AMINOADIPIC ACID, like many chemicals, is assessed for its environmental impact. Proper handling and disposal are crucial to prevent any potential environmental contamination .
Materials Science: Synthesis of Advanced Materials
In materials science, BOC-L-2-AMINOADIPIC ACID can be utilized in the synthesis of advanced materials due to its reactive functional groups, which allow for further chemical modifications .
Analytical Chemistry: Chromatography and Mass Spectrometry
BOC-L-2-AMINOADIPIC ACID is used in chromatography and mass spectrometry as a standard or reference compound due to its well-defined properties .
Nutritional Science: Dietary Supplements
The metabolites of L-lysine, including BOC-L-2-AMINOADIPIC ACID, are being studied for their potential use in dietary supplements to support muscle health and recovery .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457683 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77302-72-8 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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